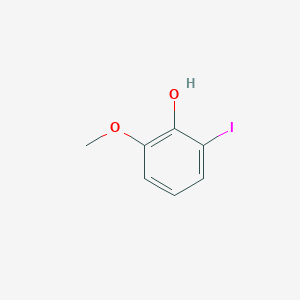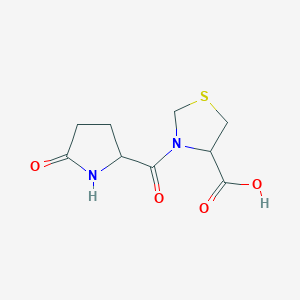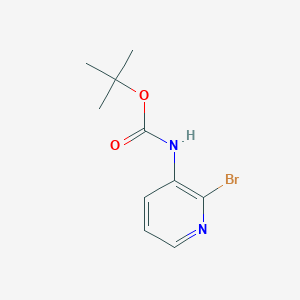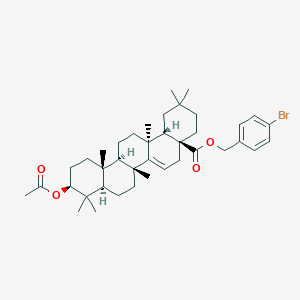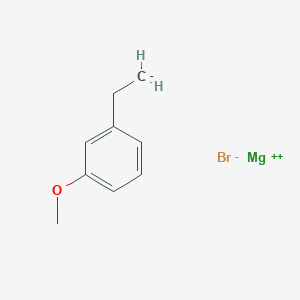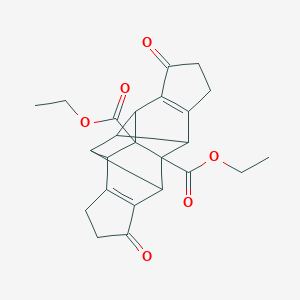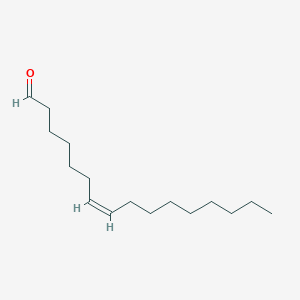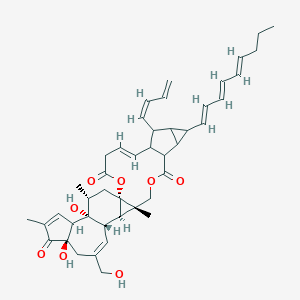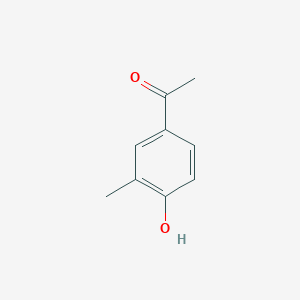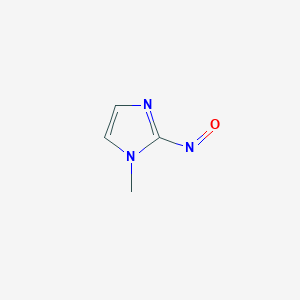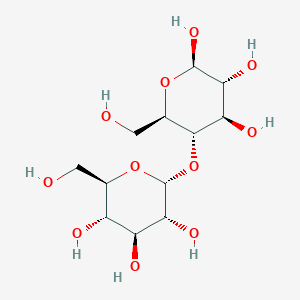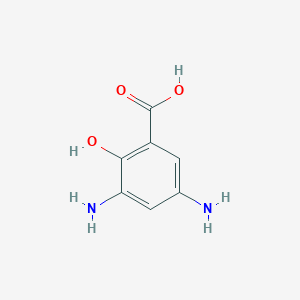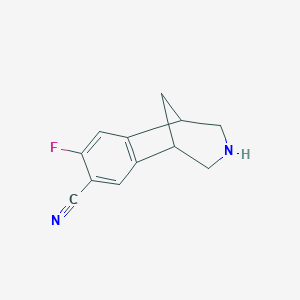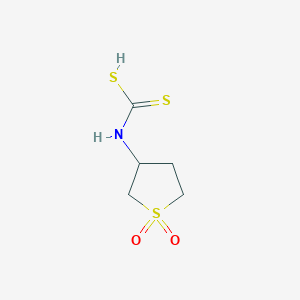
Sulfocarbathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfocarbathione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonated derivative of carbathione, which is an antioxidant and a precursor to the amino acid cysteine. Sulfocarbathione has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of sulfocarbathione is not fully understood, but it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting against oxidative damage. It has also been shown to increase the levels of glutathione, a key antioxidant in the body.
Efectos Bioquímicos Y Fisiológicos
Sulfocarbathione has been shown to possess a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, improve cognitive function, and reduce the risk of cardiovascular disease. It has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of sulfocarbathione for lab experiments is its antioxidant properties, which make it a useful tool for studying oxidative stress-related diseases. However, one limitation is that it can be difficult to work with due to its low solubility in water and other common solvents.
Direcciones Futuras
There are a number of potential future directions for research on sulfocarbathione. One area of interest is its potential use as a radioprotective agent in cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of sulfocarbathione and its potential applications in other areas of scientific research.
Métodos De Síntesis
Sulfocarbathione can be synthesized through a number of different methods, including the reaction of carbathione with sulfonic acid or sulfur trioxide. The most common method involves the reaction of carbathione with sodium bisulfite and sodium hydroxide, which yields sulfocarbathione as a white crystalline solid.
Aplicaciones Científicas De Investigación
Sulfocarbathione has been studied for its potential applications in a variety of scientific research fields. In particular, it has been investigated as a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as a radioprotective agent in cancer treatment.
Propiedades
Número CAS |
114654-31-8 |
|---|---|
Nombre del producto |
Sulfocarbathione |
Fórmula molecular |
C5H9NO2S3 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
(1,1-dioxothiolan-3-yl)carbamodithioic acid |
InChI |
InChI=1S/C5H9NO2S3/c7-11(8)2-1-4(3-11)6-5(9)10/h4H,1-3H2,(H2,6,9,10) |
Clave InChI |
UEKOYEYXLALUCZ-UHFFFAOYSA-N |
SMILES isomérico |
C1CS(=O)(=O)CC1N=C(S)S |
SMILES |
C1CS(=O)(=O)CC1NC(=S)S |
SMILES canónico |
C1CS(=O)(=O)CC1NC(=S)S |
Sinónimos |
N-1,2-dioxothiolan-3-yl-dithiocarbamate, potassium salt sulfocarbathion K sulfocarbathione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



